4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Descripción general

Descripción

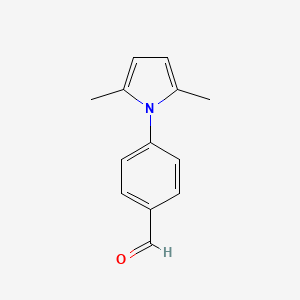

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is an organic compound with the molecular formula C13H13NO. It is characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a benzaldehyde moiety. This compound is a white to light yellow crystalline solid, soluble in many organic solvents but sparingly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde typically involves a two-step process:

Formation of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzophenone: This is achieved by reacting 2,5-dimethylpyrrole with benzophenone under acidic conditions.

Reduction to this compound: The benzophenone derivative is then reduced using boron tribromide (BBr3) or similar reducing agents to yield the desired aldehyde[][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products[2][2].

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products:

Oxidation: 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzoic acid.

Reduction: 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde has shown potential in medicinal chemistry due to its biological activities:

- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Research has demonstrated its effectiveness against certain pathogens, suggesting potential use in developing new antimicrobial agents.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Building Block for Heterocycles : It can be used to synthesize various heterocyclic compounds, which are essential in drug discovery.

- Functionalization Reactions : The presence of the aldehyde group allows for further functionalization, enabling the creation of more complex molecular architectures.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Pharmaceutical Biology, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited notable antibacterial properties, especially against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Mecanismo De Acción

The mechanism of action of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: It has been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for bacterial growth and survival.

Comparación Con Compuestos Similares

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)-1,2,5-Oxadiazol-3-Amine: Exhibits similar structural features but with an oxadiazole ring.

4-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-Yl)Benzoic Acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness: 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is unique due to its specific aldehyde functionality, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Enzymes

The primary targets of this compound include:

- Enoyl ACP Reductase : Involved in fatty acid synthesis.

- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism.

Mode of Action

The compound interacts with these enzymes by binding to their active sites, effectively inhibiting their activity. This inhibition disrupts key metabolic pathways, leading to several biological effects such as:

- Suppression of bacterial growth.

- Modulation of cellular glucose uptake and ATP production.

The interaction of this compound with various enzymes has been extensively studied. Notably, it has been shown to:

- Enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells by increasing glucose uptake and ATP levels while suppressing cell growth .

- Affect the galactosylation process of monoclonal antibodies, which is crucial for their therapeutic efficacy .

Cellular Effects

Research has demonstrated that this compound influences various cellular processes:

- Increases in intracellular ATP levels have been observed, which correlates with enhanced metabolic activity in treated cells.

- The compound's ability to modulate cell signaling pathways suggests potential applications in therapeutic contexts where metabolic regulation is critical .

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects such as enhanced enzyme inhibition and improved therapeutic outcomes.

- High Doses : Potential toxicity and adverse effects including metabolic imbalances and cellular toxicity .

Case Studies and Research Findings

A variety of studies have documented the biological activities of this compound:

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCOWZETDGUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377493 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95337-70-5 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95337-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.